molecular formula C12H12O4 B6210273 2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid CAS No. 2091625-58-8

2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Cat. No.: B6210273
CAS No.: 2091625-58-8
M. Wt: 220.2
InChI Key:
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Description

2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2,2-dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one using strong acids like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or aldehydes.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Due to its antioxidant properties, it is studied for its potential to protect cells from oxidative stress and damage. It is also investigated for its role in modulating enzyme activities and signaling pathways.

Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the food and cosmetic industries, flavonoids like this compound are used for their preservative and antioxidant properties. They are added to products to enhance shelf life and provide health benefits.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates enzyme activities and signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • Flavanones: These are structurally similar compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton.

  • Extended Flavonoids: These compounds have additional rings fused onto the phenyl substituted benzopyran framework.

Uniqueness: 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. This makes it distinct from other flavonoids and flavanones.

Properties

CAS No.

2091625-58-8

Molecular Formula

C12H12O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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